![molecular formula C14H22N2O3S B2990723 N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 723329-05-3](/img/structure/B2990723.png)
N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is a chemical compound with the molecular formula C13H19NO3S . It is used in scientific research and has applications in various fields, including pharmaceutical development and material science.
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” includes a sulfonyl group attached to a 4-methylphenyl group and an acetamide group with two ethyl groups attached to the nitrogen . The exact mass of the molecule is 269.10856464 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.36 g/mol . It has a topological polar surface area of 62.8 Ų, indicating its polarity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has five rotatable bonds, suggesting some flexibility in its structure .Aplicaciones Científicas De Investigación
Metabolism and Toxicology of Chloroacetamide Herbicides
- Study Overview : This study examined the metabolism of chloroacetamide herbicides, which have structural similarities to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, in human and rat liver microsomes (Coleman et al., 2000).
- Key Findings : The research highlighted the complex metabolic pathways of these herbicides, potentially leading to DNA-reactive compounds. This study provides insights into the metabolic transformations and potential toxicological implications of compounds structurally related to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide.
Synthesis and Antimicrobial Properties
- Study Overview : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, for antimicrobial applications (Darwish et al., 2014).
- Key Findings : The synthesized compounds exhibited promising in vitro antibacterial and antifungal activities. This study demonstrates the potential of such chemical structures in developing new antimicrobial agents.
Bioactive Metabolite Formation from Analgesics
- Study Overview : Högestätt et al. (2005) investigated the conversion of acetaminophen, a compound with structural similarities, into bioactive metabolites in the nervous system (Högestätt et al., 2005).
- Key Findings : The study identified a novel metabolite with significant activity on the endogenous cannabinoid system and pain pathways. This research provides valuable insights into the metabolic conversion of similar compounds and their potential physiological effects.
Synthesis and Antimalarial Activity
- Study Overview : Research by Werbel et al. (1986) involved synthesizing a series of compounds structurally related to N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide for antimalarial activity (Werbel et al., 1986).
- Key Findings : The synthesized compounds showed high activity against malaria infections in mice, suggesting the potential of such chemical structures in antimalarial drug development.
Environmental Monitoring
- Study Overview : Houdier et al. (2000) explored the use of dansylacetamidooxyamine, a derivative of N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, as a probe for detecting carbonyl compounds in environmental water samples (Houdier et al., 2000).
- Key Findings : The study demonstrated the compound's utility in trace measurement and its sensitivity to detect low concentrations of environmental pollutants, highlighting its application in environmental monitoring.
Propiedades
IUPAC Name |
N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-16(6-2)14(17)11-15(4)20(18,19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRMBJZQUBHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

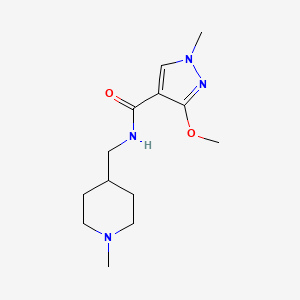
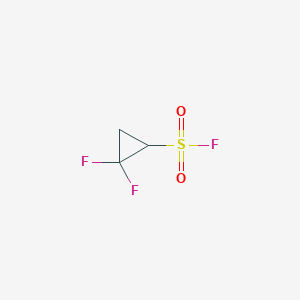
![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)
![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)
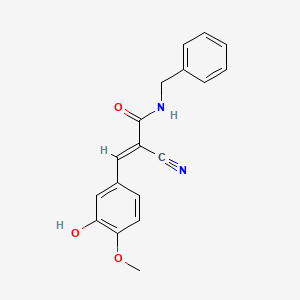
![(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990648.png)
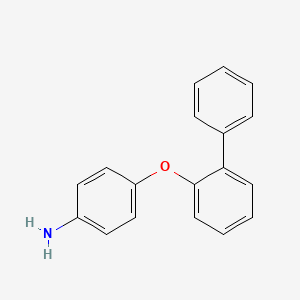
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2990651.png)
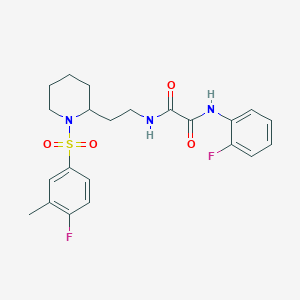
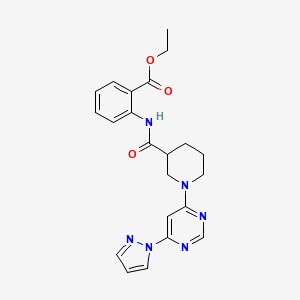
![3-{[(4-Fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2990658.png)
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
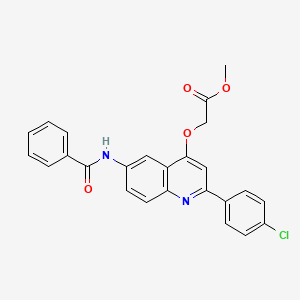
![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)